molecular formula C16H17FN2OS2 B2660214 2-(sec-butylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687562-05-6

2-(sec-butylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2660214
CAS No.: 687562-05-6
M. Wt: 336.44
InChI Key: MZRDKQFVFDJYHW-UHFFFAOYSA-N
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Description

2-(sec-butylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic small molecule based on the thieno[3,2-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. This compound is presented as a high-purity chemical for research use only and is not intended for diagnostic or therapeutic applications. Thieno[3,2-d]pyrimidine derivatives are recognized as promising scaffolds in drug discovery due to their ability to interact with various biological targets. Structural analogs of this core structure have been investigated as inhibitors of polo-like kinase 1 (Plk1), a serine/threonine kinase that is overexpressed in a wide range of human cancers and is considered an attractive target for anticancer drug discovery . Furthermore, closely related 4-substituted thieno[3,2-d]pyrimidine compounds have demonstrated significant antiplasmodial activity against both the erythrocytic stage of Plasmodium falciparum and the hepatic stage of Plasmodium berghei , highlighting their potential as dual-stage antimalarial agents . The specific substitution pattern of this compound—featuring a 4-fluorophenyl group at the N-3 position and a sec-butylthio moiety at the C-2 position—is designed to explore structure-activity relationships (SAR) and optimize properties such as target affinity, selectivity, and cellular permeability. Researchers can utilize this compound as a chemical tool for probing biological pathways or as a building block for the synthesis of more complex molecules in the development of novel therapeutic agents for diseases such as cancer and parasitic infections.

Properties

IUPAC Name

2-butan-2-ylsulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2OS2/c1-3-10(2)22-16-18-13-8-9-21-14(13)15(20)19(16)12-6-4-11(17)5-7-12/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRDKQFVFDJYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(sec-butylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative notable for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a unique combination of a sec-butylthio group and a 4-fluorophenyl moiety, which contribute to its potential pharmacological properties.

Chemical Structure and Properties

The compound belongs to the thieno[3,2-d]pyrimidinone class and is characterized by the following structural formula:

C17H19FN2OS2\text{C}_{17}\text{H}_{19}\text{F}\text{N}_{2}\text{O}\text{S}_{2}

Structural Representation

Property Details
IUPAC NameThis compound
Molecular FormulaC17H19FN2OS2
Molecular Weight348.47 g/mol
SMILESCCCCC(SC1=NC(=O)N(C=C1)C=C(C)C)C=C(C)C=CC(C)C

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

  • Antitumor Activity : Thienopyrimidine derivatives have shown promising results against various cancer cell lines. The presence of the sec-butylthio and 4-fluorophenyl groups may enhance the compound's ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds similar to this compound exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains. The thienopyrimidine core is known for its ability to disrupt bacterial cell wall synthesis.

The mechanism of action for this compound likely involves interaction with specific biological targets, including:

  • Enzymes : Inhibition of key enzymes involved in cancer cell proliferation or inflammatory responses.
  • Receptors : Modulation of receptor activity that can lead to altered signaling pathways.
  • DNA Interactions : Potential intercalation into DNA structures, leading to disruption of replication and transcription processes.

Case Studies and Research Findings

Several studies have explored the biological activities of thienopyrimidine derivatives, including the specific compound :

  • Study on Antitumor Activity : A study demonstrated that derivatives of thienopyrimidine exhibited significant cytotoxic effects on MDA-MB-231 (breast cancer) cells with IC50 values in the low micromolar range. The structural modifications influenced potency and selectivity against cancer cells .
  • Anti-inflammatory Study : Another research highlighted that compounds with similar structures reduced pro-inflammatory cytokines in LPS-stimulated macrophages, indicating potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To provide a clearer understanding of the biological activity of this compound, a comparison with other thienopyrimidine derivatives is useful:

Compound Name Biological Activity IC50 (μM)
2-(methylthio)-3-(trifluoromethyl)phenyl-thieno[3,2-d]pyrimidin-4(3H)-oneAntitumor5.0
2-(ethylthio)-3-(4-fluorophenyl)-thieno[2,3-d]pyrimidin-4(3H)-oneAntimicrobial10.0
2-(n-propylthio)-3-(phenyl)-thieno[3,4-d]pyrimidin-4(3H)-oneHormonal antagonist8.0

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is a common framework in medicinal chemistry. Key structural differences among analogs include:

  • Saturation : The 6,7-dihydro modification in the target compound contrasts with fully aromatic cores (e.g., in ), which may alter electronic properties and solubility.
  • Substituent Position and Type: Position 2: The sec-butylthio group in the target compound differs from tert-butylamino (4o, ) or propan-2-ylamino (4q, ), which introduce hydrogen-bonding capabilities. The sec-butylthio group’s lipophilicity may enhance membrane permeability but reduce aqueous solubility . Position 3: The 4-fluorophenyl group is distinct from methyl (3a, ) or benzyl () substituents. Fluorine’s electronegativity can stabilize aryl rings and modulate pharmacokinetics . Position 6: The target compound lacks substituents at position 6, unlike pyrimidinyl (4o, ) or phenylethynyl (2h, ) groups, which can enhance π-π stacking in biological targets .

Physicochemical Properties

Melting points and solubility are influenced by substituents and core saturation:

Compound Core Structure Substituents Melting Point (°C) Molecular Weight Notes
Target Compound 6,7-Dihydrothieno[3,2-d]pyrimidin-4(3H)-one 2-(sec-butylthio), 3-(4-fluorophenyl) Not reported ~404.5 Likely lower MP due to dihydro core
4o () Thieno[3,2-d]pyrimidin-4(3H)-one 2-tert-butylamino, 6-pyrimidinyl 289–291 400.19 High MP from aromatic core and polar substituents
3a () Thieno[3,2-d]pyrimidin-4(3H)-one 2,6-bis(3-methoxyphenyl), 3-methyl 148–150 428.5 Lower MP due to methoxy groups enhancing solubility
3-ethyl-2-{[2-(4-fluorophenyl)... () Benzothieno[2,3-d]pyrimidin-4(3H)-one 2-thioether, 3-ethyl, 4-fluorophenyl Not reported 402.5 Benzothieno core increases rigidity vs. dihydro

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